Aluminum acetylacetonate

Beschreibung

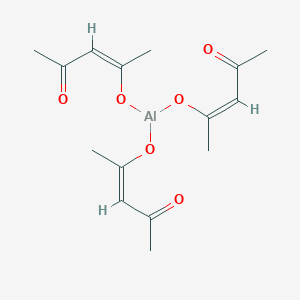

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[bis(2,4-dioxopentan-3-yl)alumanyl]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Al/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIUWALDKXACEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)[Al](C(C(=O)C)C(=O)C)C(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21AlO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-57-0 | |

| Record name | Tris(acetylacetonate) aluminum(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium tris(2,4-pentanedionato-O,O') | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77S22ZW4U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aluminum Acetylacetonate from Aluminum Sulfate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of aluminum acetylacetonate [Al(acac)₃] from aluminum sulfate. It includes detailed experimental protocols, a summary of quantitative data from various studies, and a visual representation of the experimental workflow. This guide is intended to serve as a practical resource for chemists and researchers in various fields, including materials science and catalysis.

Introduction

This compound is a coordination complex with the formula Al(C₅H₇O₂)₃. It is a white, crystalline solid that is soluble in organic solvents and finds applications as a catalyst, a precursor for the deposition of aluminum oxide thin films, and as a crosslinking agent in polymer chemistry. The synthesis from aluminum sulfate is a common and cost-effective laboratory-scale method. This process involves the reaction of an aqueous solution of aluminum sulfate with acetylacetone in the presence of a base to facilitate the deprotonation of acetylacetone and the subsequent formation of the aluminum complex.

Reaction Stoichiometry and Conditions

The synthesis of this compound from aluminum sulfate proceeds according to the following overall reaction:

Al₂(SO₄)₃ + 6 CH₃COCH₂COCH₃ + 6 NH₃ → 2 Al(CH₃COCHCOCH₃)₃ + 3 (NH₄)₂SO₄

The reaction is typically carried out in an aqueous medium. A key parameter for a successful synthesis is the control of the pH. The addition of a base, commonly ammonia or sodium acetate, is crucial to deprotonate acetylacetone to its enolate form, which then chelates with the aluminum ion. The optimal pH for the precipitation of this compound is in the neutral to slightly basic range (pH 7-8).

A summary of typical reaction parameters from various sources is presented in the table below.

| Parameter | Value | Source |

| Molar Ratio (Al³⁺ : Acetylacetone) | 1 : 3.1 | [1] |

| Base | Ammonia or Sodium Acetate | [1] |

| pH | 7-8 | |

| Reaction Time | ~15 minutes for precipitation | |

| Temperature | Room temperature, followed by cooling in an ice bath | |

| Appearance of Product | Cream-colored or pale yellow precipitate |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from aluminum sulfate, compiled from established laboratory procedures.

Materials and Reagents

-

Aluminum sulfate hexadecahydrate (Al₂(SO₄)₃·16H₂O)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

Ammonia solution (e.g., 5 mol L⁻¹) or Sodium Acetate (CH₃COONa)

-

Distilled water

-

Petroleum ether or a mixture of benzene and petroleum ether (for recrystallization)

-

Dimethylformamide (alternative for recrystallization)

Synthesis Procedure

-

Preparation of Aluminum Sulfate Solution: Prepare a 0.1 M aqueous solution of aluminum sulfate hexadecahydrate by dissolving the appropriate amount of the salt in distilled water.

-

Preparation of Ammoniacal Acetylacetone Solution: In a separate flask, mix acetylacetone with distilled water. To this mixture, slowly add ammonia solution while stirring.

-

Precipitation: Gradually add the ammoniacal acetylacetone solution to the aluminum sulfate solution with continuous stirring. Monitor the pH of the reaction mixture and add small portions of the ammonia solution until the pH is neutral or slightly basic (pH 7-8).

-

Crystallization and Isolation: Allow the reaction mixture to stand for approximately 15 minutes. A pale yellow or cream-colored precipitate of this compound will form. To enhance precipitation, the flask can be placed in an ice bath.

-

Filtration and Washing: Collect the precipitate by filtration, for instance, using a Buchner funnel. Wash the crude product with small portions of cold distilled water to remove any unreacted salts.

-

Drying: Dry the product, for example, in a vacuum desiccator.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

-

Solvent Selection: Common solvents for recrystallization include warm petroleum ether or a mixture of benzene and petroleum ether.[2] Dimethylformamide can also be used.

-

Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent. For a two-solvent system like benzene and petroleum ether, dissolve the crude product in a small amount of benzene and then slowly add petroleum ether until precipitation begins.[2]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

| Property | Typical Value | Source |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 190-193 °C | [3] |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

| Aluminum Content (Calculated) | 8.32% | |

| Aluminum Content (Experimental) | In agreement with calculated value |

Conclusion

The synthesis of this compound from aluminum sulfate is a robust and accessible method for producing this versatile coordination complex. Careful control of the reaction pH is critical for achieving a good yield of the desired product. The provided experimental protocol, along with the summarized quantitative data and workflow diagram, offers a comprehensive guide for researchers and professionals requiring a practical understanding of this synthetic procedure. The purity of the final product can be significantly enhanced through recrystallization.

References

A Comprehensive Technical Guide to the Solubility of Aluminum Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of aluminum acetylacetonate, a compound of significant interest in various scientific and industrial fields, including drug development. This document offers a compilation of quantitative solubility data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in their work.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents is a critical parameter for its application in synthesis, catalysis, and formulation. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Benzene | 20 | 35.9[1][2] |

| 40 | 47.6[1][2] | |

| Toluene | 20 | 15.9[1][2] |

| 40 | 22.0[1][2] | |

| Acetylacetone | 20 | 6.6[1][2] |

| 40 | 10.4[1][2] | |

| Alcohol (unspecified) | 20 | 4.26[3] |

| Water | 20 | 0.25 (g/L)[1][4] |

Qualitative Solubility Observations:

-

Soluble in: Methanol, ethanol, acetone, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6][7]

-

Sparingly soluble in: Water.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and reproduction of solubility data. This section outlines standard experimental procedures for the synthesis, purification, and solubility measurement of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an aluminum salt with acetylacetone in an aqueous solution, with the pH adjusted to facilitate the formation of the complex.

Materials:

-

Aluminum sulfate hexadecahydrate (Al₂(SO₄)₃·16H₂O)

-

Acetylacetone (acacH)

-

Ammonia solution (e.g., 5 mol L⁻¹)

-

Distilled water

Procedure:

-

Prepare a solution of aluminum sulfate by dissolving it in distilled water.

-

In a separate flask, prepare an ammoniacal solution of acetylacetone by mixing acetylacetone with distilled water and then adding the ammonia solution.

-

Slowly add the ammoniacal acetylacetone solution to the aluminum sulfate solution with constant stirring.

-

Monitor the pH of the reaction mixture and adjust it to be neutral or slightly basic (pH 7-8) by adding small portions of the ammonia solution as needed.

-

Allow the reaction mixture to stand, facilitating the precipitation of the this compound complex.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the collected solid with small amounts of cold distilled water to remove any soluble impurities.

-

Dry the purified this compound in a vacuum desiccator.

Purification by Recrystallization

To obtain high-purity this compound, recrystallization from a suitable organic solvent is recommended.

Materials:

-

Crude this compound

-

A suitable organic solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures (e.g., benzene, aqueous methanol).

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen solvent at an elevated temperature.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Determination of Solubility

2.3.1. Gravimetric Method

This method involves determining the mass of the solute dissolved in a known mass or volume of a saturated solution.

Procedure:

-

Prepare a saturated solution of this compound in the desired organic solvent by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium is reached.

-

Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Accurately weigh a specific volume of the clear saturated solution.

-

Evaporate the solvent from the weighed solution under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is completely removed, weigh the remaining solid residue (this compound).

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per liter of solution.

2.3.2. Spectroscopic Method (UV-Vis)

This method is based on the relationship between the absorbance of a solution and the concentration of the solute (Beer-Lambert Law).

Procedure:

-

Establish the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by recording its UV-Vis spectrum.

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent.

-

Measure the absorbance of each standard solution at the λ_max to construct a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Dilute a known volume of the clear saturated solution with the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution, which represents its solubility.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis and purification of this compound, as well as the general procedure for solubility determination.

References

- 1. This compound CAS#: 13963-57-0 [m.chemicalbook.com]

- 2. This compound | 13963-57-0 [chemicalbook.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | CAS#:13963-57-0 | Chemsrc [chemsrc.com]

- 5. iiste.org [iiste.org]

- 6. Aluminium Acetylacetonate (AlAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 7. jobpcr.com [jobpcr.com]

- 8. Buy Aluminium acetylacetonate | 13963-57-0 [smolecule.com]

The Thermal Stability of Aluminum Acetylacetonate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum acetylacetonate, Al(acac)₃, a coordination complex of aluminum with the acetylacetonate ligand, is a white, crystalline powder with significant applications across various scientific and industrial fields. Its utility as a catalyst, a precursor for the synthesis of aluminum-based materials, and a component in drug delivery systems is well-documented. A critical parameter governing its application, particularly in processes involving elevated temperatures such as chemical vapor deposition (CVD) and nanoparticle synthesis, is its thermal stability. This technical guide provides an in-depth analysis of the thermal behavior of this compound powder, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the complex decomposition pathways.

Thermal Properties and Decomposition Profile

The thermal decomposition of this compound is a multi-stage process that involves melting followed by the sequential loss of its organic ligands, ultimately yielding alumina (Al₂O₃) as the final residue in an oxidizing atmosphere. The precise temperatures and mass loss percentages associated with these events can vary slightly depending on the experimental conditions, such as heating rate and the surrounding atmosphere.

Quantitative Thermal Analysis Data

The following tables summarize the key thermal events and mass loss data for this compound powder as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Thermal Event | Temperature (°C) | Method | Atmosphere | Reference |

| Melting Point | 195 | DSC | Flowing Air | |

| Onset of Mass Loss | 210 | TGA | Nitrogen | |

| Decomposition to Alumina | 257 | TG-DSC | Flowing Air | |

| Completion of Mass Loss | 300 | TGA | Nitrogen | |

| Boiling Point | 310 | DTA | Nitrogen | |

| Complex Exothermic Process | 340-500 | DSC | Flowing Air |

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event | Atmosphere | Reference |

| Up to ~250 | ~91 | Decomposition to Alumina | Flowing Air | |

| Isothermal at 200 | 54 | Melting and partial vaporization | - | |

| Isothermal at 300 | ~97 | Formation of Alumina with some carbonaceous material | - |

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis is paramount for understanding the stability of this compound. Below are typical experimental methodologies for TGA and DSC analyses.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and rate of mass loss of the sample upon heating.

-

Instrumentation: A simultaneous thermal analyzer (e.g., NETZSCH STA-409PC) is commonly used.

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed in a crucible.

-

Crucible: Alumina (Al₂O₃) or platinum crucibles are suitable.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied. The heating rate can influence the observed decomposition temperatures.

-

Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen at a flow rate of 40 ml/min) to study pyrolysis or in an oxidizing atmosphere (e.g., flowing air) to investigate combustion and oxide formation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Data Analysis: The resulting TGA curve plots mass percentage as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature or time. This allows for the determination of melting points, phase transitions, and heats of reaction.

-

Instrumentation: A DSC instrument, which can be part of a simultaneous thermal analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Heating Rate: A constant heating rate, often 10 °C/min, is applied.

-

Atmosphere: The choice of atmosphere (inert or oxidizing) depends on the desired information, similar to TGA.

-

Temperature Program: The sample is heated through the temperature range of interest.

-

Data Analysis: The DSC curve shows endothermic (heat absorbing, e.g., melting) and exothermic (heat releasing, e.g., decomposition) peaks. The peak temperature and area provide information about the transition temperature and enthalpy change, respectively.

Decomposition Pathway of this compound

The gas-phase decomposition of this compound is a complex process involving multiple reaction channels. Understanding these pathways is crucial for applications like CVD, where the gaseous byproducts can influence film quality. Recent studies utilizing advanced techniques such as double imaging photoelectron photoion coincidence spectroscopy (i²PEPICO) have elucidated several key decomposition steps.

The initial step in the thermal decomposition often involves the rupture of an aluminum-oxygen bond, leading to the loss of an acetylacetonate ligand. This can proceed through several competing pathways:

-

Pathway 1: Ligand Loss and Subsequent Decomposition: The primary decomposition step can be the loss of a neutral acetylacetone molecule. This is followed by the decomposition of the acetylacetone into smaller molecules like acetone and ketene.

-

Pathway 2: Intramolecular Rearrangement: Another pathway involves the cleavage of an enolic C-O bond within a ligand, coupled with an intramolecular hydrogen atom rearrangement. This leads to the formation of various oxygenated organic species.

-

Pathway 3: Formation of Cyclic Compounds: A third proposed pathway involves the formation of a cyclic diketone, which can further decompose by losing ketene to yield substituted phenols.

The pyrolysis of this compound generates a multitude of gas-phase species. The major initial products include acetylacetone and an aluminum-containing species, Al(C₅H₇O₂)C₅H₆O₂. Secondary decomposition products that are commonly observed include acetone, ketene, and acetylallene. At higher temperatures, a variety of hydrocarbons and other oxygenated species are also formed.

Visualization of the Decomposition Process

The following diagrams illustrate the key aspects of the thermal analysis and decomposition of this compound.

Caption: Workflow for the thermal analysis of this compound powder.

Caption: Simplified gas-phase decomposition pathways of this compound.

Conclusion

The thermal stability of this compound powder is a well-defined, multi-step process that is highly dependent on the experimental conditions. It typically melts around 195 °C and undergoes significant decomposition between 200 °C and 300 °C, ultimately forming alumina in the presence of an oxidizing agent. The decomposition in the gas phase is intricate, involving several competing pathways that lead to a variety of organic byproducts. A thorough understanding of these thermal properties and decomposition mechanisms, as outlined in this guide, is essential for the effective and controlled use of this compound in high-temperature applications, ensuring process optimization and product quality. Researchers and professionals in drug development can also leverage this stability data for designing robust formulation and manufacturing processes.

Aluminum acetylacetonate coordination chemistry principles

An In-depth Technical Guide to the Coordination Chemistry of Aluminum Acetylacetonate

Introduction

This compound, with the chemical formula Al(C₅H₇O₂)₃ or Al(acac)₃, is a coordination complex composed of an aluminum ion (Al³⁺) coordinated to three acetylacetonate (acac⁻) ligands.[1][2] It presents as a white to pale yellow crystalline solid, soluble in organic solvents but insoluble in water.[3][4][5] The compound is notable for its stability, D₃ molecular symmetry, and its role as a versatile precursor and catalyst.[1][2][6]

This guide provides a comprehensive overview of the core principles of Al(acac)₃ coordination chemistry, tailored for researchers, scientists, and professionals in drug development. It covers its synthesis, structural characteristics, spectroscopic properties, reactivity, and key applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of Al(acac)₃ is typically achieved through a chelation reaction between an aluminum salt and acetylacetone in a basic medium, which deprotonates the acetylacetone to form the coordinating anion.[3] Common aluminum precursors include aluminum sulfate, aluminum chloride, and the mineral boehmite.[4][7][8]

Experimental Protocol: Synthesis from Aluminum Sulfate

This protocol details a common laboratory method for synthesizing Al(acac)₃ using aluminum sulfate and acetylacetone, with ammonia acting as a base.[9][10]

-

Preparation of Reagents:

-

Prepare a 0.1 M solution of aluminum sulfate (e.g., Al₂(SO₄)₃·16H₂O) by dissolving the appropriate amount in distilled water.[11] This solution will be acidic.

-

Prepare an ammoniacal solution of acetylacetone by adding 8 mL of dilute (5 mol L⁻¹) ammonia solution to a mixture of 3 mL of acetylacetone and 40 mL of distilled water in a conical flask.[9]

-

-

Reaction:

-

Gradually add the ammoniacal acetylacetone solution to the aluminum sulfate solution while stirring continuously.[9]

-

During the addition, a precipitate of this compound will begin to form.

-

After the complete addition, check the pH of the reaction mixture. If it is still acidic, add small portions of the dilute ammonia solution until the solution is neutral (pH 7-8).[9]

-

-

Isolation and Purification:

-

Allow the reaction mixture to stand for approximately 15 minutes, or place the flask in an ice bath to encourage full precipitation of the cream-colored or pale yellow product.[9]

-

Filter the precipitate using a Büchner funnel (vacuum filtration).[9]

-

Wash the collected solid with small amounts of cold distilled water to remove any unreacted salts.[9]

-

Dry the product in a vacuum desiccator.[9]

-

-

Recrystallization (Optional):

-

For higher purity, the crude product can be recrystallized. Solvents such as dimethylformamide or warm petroleum ether have been reported for this purpose.[9]

-

Molecular Structure and Bonding

Al(acac)₃ features a central aluminum(III) ion in a hexa-coordinated state.[12] It is bonded to three bidentate acetylacetonate ligands, with each ligand coordinating through its two oxygen atoms to form a stable six-membered chelate ring.[3][6]

The resulting coordination geometry around the aluminum ion is octahedral, with very little distortion.[12] The molecule possesses D₃ symmetry, making it isomorphous with other octahedral tris(acetylacetonate) complexes.[1][2] The hybridization of the central aluminum atom is described as sp³d².[13] Single-crystal X-ray diffraction studies have confirmed that the compound crystallizes in the monoclinic space group P2₁/c.[12]

Quantitative Structural Data

The precise bond lengths and angles determined by X-ray diffraction highlight the highly symmetric and stable structure of the complex.

Table 1: Selected Structural Parameters for Al(acac)₃

| Parameter | Value Range | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | [12] |

| Space Group | P2₁/c | [12] |

| Al-O Bond Length | 1.8764 - 1.89 Å | [12] |

| cis O-Al-O Bond Angle | 88.13° - 91.82° |

| trans O-Al-O Bond Angle | 177.96° - 179.56° | |

Spectroscopic and Thermal Characterization

Various analytical techniques are employed to confirm the structure and purity of Al(acac)₃.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a key tool for confirming ligand coordination. The strong absorption bands between 1500-1600 cm⁻¹ are assigned to the C=O and C=C stretching vibrations within the chelate ring.[12] Crucially, the absence of the C=O stretching frequency typical of free acetylacetone (around 1725 cm⁻¹) confirms that the oxygen atoms are coordinated to the aluminum center.[12] Bands in the lower frequency region are attributed to Al-O vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a diamagnetic complex, Al(acac)₃ exhibits sharp resonances in its ¹H NMR spectrum.[10][12] The high D₃ symmetry of the molecule results in a simplified spectrum, as all three acetylacetonate ligands are chemically equivalent.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight and analyze fragmentation patterns. Under electron impact ionization, the molecule typically loses one acetylacetonate ligand to produce a prominent [Al(acac)₂]⁺ fragment.[12]

Quantitative Spectroscopic and Thermal Data

Table 2: Characteristic FTIR Absorption Bands for Al(acac)₃

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| 1500 - 1600 | C=O and C=C stretching vibrations | [12] |

| 576 - 935 | ν(Al-O) stretching vibrations |

| 410 - 484 | δ(Al-O) bending vibrations | |

Table 3: Thermal Properties of Al(acac)₃

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 190 - 195 °C | [4][14] |

| Boiling Point | 310 - 315 °C | [4][14] |

| Decomposition Onset | ~210 °C | [14] |

| Thermal Decomposition Stages (TGA) | ||

| Stage 1 (200-300 °C) | Loss of adsorbed solvents (5-7% mass loss) | [12] |

| Stage 2 (300-500 °C) | Pyrolysis of acac ligands (60-65% mass loss) | [12] |

| Final Product (in O₂) | Aluminum Oxide (Al₂O₃) |[12] |

Reactivity and Reaction Mechanisms

The coordination chemistry of Al(acac)₃ dictates its reactivity, which is central to its utility in catalysis and materials science.

Hydrolysis

Al(acac)₃ plays a complex role in hydrolysis reactions, particularly in sol-gel processes involving silicon alkoxides like methyltrimethoxysilane (MTMS).[7][15]

-

Catalytic Role: In the absence of an acid catalyst, Al(acac)₃ can catalyze the hydrolysis of MTMS.[15][16][17]

-

Inhibitory Role: In acidic conditions, the addition of Al(acac)₃ can lower the acidity of the solution, thereby decreasing the rate of acid-catalyzed hydrolysis.[15][16][17]

This dual behavior is believed to involve a proton transfer mechanism between the complex and hydroxyl-containing species in the solution.[16][17]

Ligand Exchange Reactions

The acetylacetonate ligands can be substituted by other ligands, a reaction that is often catalyzed by acids.[12][18] The proposed mechanism involves the protonation of a coordinated acac ligand. This protonation, which may occur on the central carbon or an oxygen atom, weakens the Al-O bond, leading to the formation of a transient "dangling ligand" intermediate.[18] This intermediate is then susceptible to replacement by another coordinating species.

Thermal Decomposition

The thermal decomposition of Al(acac)₃ is a critical process for its application in Metal-Organic Chemical Vapor Deposition (MOCVD) to create alumina films.[12] Gas-phase studies show that decomposition begins at temperatures above 600 K.[19] The primary decomposition pathway involves an intramolecular hydrogen transfer, leading to the loss of an acetylacetonate ligand and the formation of major initial products, including aluminum bis(diketo)acetylacetonate-H and acetylacetone.[12][19] Secondary decomposition of these primary products yields smaller molecules like acetone and ketene.[19]

Applications

The unique coordination chemistry of Al(acac)₃ makes it valuable in diverse fields.

-

Catalysis: It serves as a versatile Lewis acid catalyst in various organic reactions, including polymerizations (e.g., for polyesters and polyurethanes) and esterification.[5][12][20]

-

Materials Science: It is a key precursor for depositing high-purity, crystalline aluminum oxide (Al₂O₃) films via MOCVD, which are used as protective and dielectric layers in microelectronics.[1][12] It is also used in sol-gel processes to synthesize alumina nanoparticles and as a crosslinking agent to enhance the thermal stability of polymers and resins.[12][20]

-

Drug Development and Biomaterials: While direct application is limited by the potential biological toxicity of aluminum, its principles are relevant.[20] It is explored for synthesizing bioceramics and as an intermediate in the synthesis of certain drugs.[20] The stable chelation chemistry serves as a model for designing metal-based therapeutic agents and understanding metal-ligand interactions in biological systems.[6][21]

Conclusion

The coordination chemistry of this compound is defined by its stable, hexa-coordinated octahedral structure. This structural foundation governs its characteristic spectroscopic signatures and its reactivity, including its complex role in hydrolysis, susceptibility to ligand exchange, and controlled thermal decomposition. These principles are fundamental to its widespread application as a catalyst and a precursor in advanced materials science, and they provide valuable insights for the rational design of new metal-based compounds for a variety of scientific disciplines.

References

- 1. Aluminium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Reports About Preparation And Characterisation Of An Aluminium Coordination Complex | WOWESSAYS™ [wowessays.com]

- 3. Page loading... [guidechem.com]

- 4. 乙酰丙酮铝 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy Aluminium acetylacetonate | 13963-57-0 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. magritek.com [magritek.com]

- 10. azom.com [azom.com]

- 11. iiste.org [iiste.org]

- 12. Aluminium Acetylacetonate [benchchem.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Gas-phase aluminium acetylacetonate decomposition: revision of the current mechanism by VUV synchrotron radiation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00720C [pubs.rsc.org]

- 20. Application of this compound-Yangzhou Lida Resin Co., Ltd. [en.lidaresin.com]

- 21. mdpi.com [mdpi.com]

Molecular geometry of Al(acac)3 complex

An In-Depth Technical Guide to the Molecular Geometry of Tris(acetylacetonato)aluminum(III)

Introduction

Tris(acetylacetonato)aluminum(III), commonly abbreviated as Al(acac)₃, is a coordination complex of significant interest in materials science and chemical synthesis.[1][2] It serves as a key precursor for the deposition of high-purity aluminum oxide (Al₂O₃) films through methods like metal-organic chemical vapor deposition (MOCVD).[1][3] The compound consists of a central aluminum(III) ion coordinated by three bidentate acetylacetonate (acac) ligands.[3] Understanding its molecular geometry is crucial for elucidating its physical properties, stability, and reactivity, which are fundamental to its applications. This guide provides a detailed overview of the molecular structure of Al(acac)₃, supported by quantitative data from crystallographic studies and detailed experimental protocols.

Molecular Structure and Geometry

The central aluminum(III) ion in Al(acac)₃ is hexa-coordinated, meaning it is bonded to six other atoms.[1] Each of the three acetylacetonate ligands acts as a bidentate ligand, binding to the aluminum ion through two oxygen atoms.[1] This coordination results in the formation of a stable six-membered chelate ring.[1]

The overall arrangement of the six coordinating oxygen atoms around the central aluminum ion results in a distorted octahedral geometry.[1] This molecule possesses D₃ point group symmetry, which makes the three acetylacetonate ligands chemically equivalent.[1][2] This high symmetry is also reflected in its NMR spectra.[1]

References

Spectroscopic Characterization of Aluminum Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of aluminum acetylacetonate, also known as Al(acac)₃. This organometallic complex is a key precursor in materials science, particularly for the deposition of high-purity aluminum oxide films, and its thorough characterization is crucial for ensuring reproducibility and understanding its chemical behavior. This guide details the application of various spectroscopic techniques, presenting key quantitative data in structured tables, outlining experimental protocols, and illustrating analytical workflows.

Introduction

This compound is a coordination complex where a central aluminum ion (Al³⁺) is chelated by three acetylacetonate (acac) ligands. The resulting octahedral geometry and diamagnetic nature of the complex give rise to distinct spectroscopic signatures. Understanding these signatures is fundamental for confirming the synthesis, purity, and structural integrity of the compound. This guide will delve into the primary spectroscopic methods used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Due to the D₃ symmetry of the complex, the three acetylacetonate ligands are chemically equivalent, leading to a simplified NMR spectrum.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Al(acac)₃ is characteristic of its high symmetry and diamagnetic nature, exhibiting sharp resonances.[2][3] The spectrum typically shows two main signals corresponding to the methine proton (-CH=) and the methyl protons (-CH₃) of the acetylacetonate ligand.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration Ratio |

| Methine (-CH=) | ~5.47 | Singlet | 1 |

| Methyl (-CH₃) | ~1.99 | Singlet | 6 |

Data obtained in chloroform-d (CDCl₃)[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. The paramagnetic protocol may also be used.[2][3]

-

Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Analysis: Integrate the peaks to determine the relative ratios of the different types of protons and assign the chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is essential for confirming the coordination of the acetylacetonate ligand to the aluminum center. The formation of the metal-ligand bond results in characteristic shifts in the vibrational frequencies of the C=O and C=C bonds of the ligand, and the appearance of new bands corresponding to the Al-O bond.[1]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1500-1600 | C=O and C=C stretching vibrations in the chelate ring |

| 460-530 | Al-O stretching vibrations |

| 410, 484 | Bending mode of Al-O vibration |

| 576, 659, 687, 776, 935 | νAl-O vibrations |

The absence of a strong absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretch in free acetylacetone, confirms the coordination of the ligand's oxygen atoms to the aluminum ion.[1]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid this compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be obtained from a Nujol mull.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify and assign the characteristic absorption bands corresponding to the coordinated acetylacetonate ligand and the Al-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Under electron impact (EI) ionization, the primary fragmentation pathway involves the loss of one of the acetylacetonate ligands, resulting in a prominent [Al(acac)₂]⁺ fragment.[1] Thermal decomposition studies using mass spectrometry have identified primary decomposition products including aluminum bis(diketo)acetylacetonate-H and acetylacetone.[1]

Table 3: Mass Spectrometry Data for this compound

| Technique | Key Fragment | m/z |

| Electron Ionization (EI) | [Al(acac)₂]⁺ | 225 |

| Thermal Decomposition Product | Aluminum bis(diketo)acetylacetonate-H | 224 |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after vaporization.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and crystal packing.

This compound crystallizes in the monoclinic space group P2₁/c.[1] The central aluminum atom is hexa-coordinated to the oxygen atoms of the three bidentate acetylacetonate ligands, resulting in a distorted octahedral geometry.[1]

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Al-O Bond Lengths | 1.88 - 1.89 Å |

| cis O-Al-O Angles | 88.13° - 91.82° |

| trans O-Al-O Angles | 177.96° - 179.56° |

Data from single-crystal X-ray diffraction analysis.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction, for example, by recrystallization from a solvent like dimethylformamide.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound. The absorption bands in the UV-Vis region correspond to electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent that does not absorb in the region of interest (e.g., methanol, ethanol).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over the UV and visible range (typically 200-800 nm), using the pure solvent as a reference.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and relate them to the electronic transitions within the complex.

Workflow and Inter-technique Relationships

The various spectroscopic techniques provide complementary information for a comprehensive characterization of this compound. The logical workflow for analysis is depicted below.

Caption: Workflow for the spectroscopic characterization of this compound.

The diagram below illustrates the logical relationship between the experimental techniques and the structural information they provide.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

The Hydrolysis of Aluminum Acetylacetonate: A Deep Dive into its Mechanism

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the hydrolysis mechanism of aluminum acetylacetonate (Al(acac)3). This document provides a detailed examination of the pathways, influential factors, and experimental methodologies crucial for controlling and utilizing this reaction in various applications, from materials science to pharmaceutical development.

This compound, a coordination complex widely used as a catalyst and a precursor for aluminum oxide, undergoes hydrolysis in the presence of water. The stability and reactivity of this compound are highly dependent on the pH of the environment. Understanding the mechanism of its hydrolysis is critical for optimizing processes where it is used as a starting material and for controlling its environmental fate.

The Core Mechanism: A Stepwise Ligand Exchange

The hydrolysis of this compound is fundamentally a ligand exchange reaction where the acetylacetonate (acac) ligands are sequentially replaced by water molecules or hydroxide ions. The overall process can be described by the following equation:

Al(acac)₃ + 3H₂O ⇌ Al(OH)₃ + 3 H(acac)

This reaction proceeds through several intermediate species, and its rate is significantly influenced by the pH of the solution.

The Role of pH

The pH of the aqueous environment is a critical factor governing the hydrolysis of Al(acac)₃. The synthesis of the stable tris-chelated complex itself requires a neutral to slightly basic medium (pH 7-8) to facilitate the deprotonation of acetylacetone, which exists in a tautomeric equilibrium between its keto and enol forms.[1] In acidic solutions, the equilibrium shifts towards the keto form, hindering the chelation process.[1]

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis is accelerated. The initial and rate-determining step is believed to be the protonation of one of the coordinated acetylacetonate ligands. This protonation weakens the Al-O bond, facilitating the detachment of the ligand as acetylacetone (Hacac) and the coordination of a water molecule.

Base-Catalyzed Hydrolysis: In basic conditions, the hydrolysis is also promoted. The mechanism likely involves the nucleophilic attack of a hydroxide ion on the aluminum center. This leads to the formation of mixed-ligand complexes containing both acetylacetonate and hydroxide groups. The presence of a hydroxide ligand can labilize the remaining acetylacetonate ligands, promoting further hydrolysis.[2]

Neutral Conditions: In the absence of an external acid or base catalyst, this compound itself can act as a catalyst for hydrolysis.[3][4] This is thought to occur through a proton transfer mechanism between the complex and hydroxyl-containing species.[3][4]

The following diagram illustrates the proposed signaling pathway for the hydrolysis of this compound under both acidic and basic conditions.

Caption: Proposed hydrolysis pathways of Al(acac)3 under acidic and basic conditions.

Experimental Protocols for Studying the Hydrolysis Mechanism

A multi-faceted approach employing various analytical techniques is necessary to fully elucidate the hydrolysis mechanism of this compound.

Synthesis of this compound

A common method for synthesizing Al(acac)₃ involves the reaction of a soluble aluminum salt, such as aluminum sulfate, with acetylacetone in a buffered aqueous solution.[1]

Procedure:

-

Dissolve aluminum sulfate octadecahydrate in distilled water.

-

In a separate beaker, dissolve acetylacetone in distilled water and add a buffer solution (e.g., ammonia/ammonium chloride) to maintain a pH of 7-8.

-

Slowly add the aluminum sulfate solution to the acetylacetone solution with constant stirring.

-

A precipitate of this compound will form.

-

The precipitate is then filtered, washed with distilled water, and dried.

Kinetic Studies using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of the hydrolysis reaction in real-time. Both ¹H and ²⁷Al NMR can provide valuable information.

¹H NMR Spectroscopy:

-

Objective: To monitor the disappearance of the acetylacetonate ligand and the appearance of free acetylacetone.

-

Procedure:

-

Prepare a solution of Al(acac)₃ in a deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O).

-

Initiate the hydrolysis by adding a specific amount of acid or base to achieve the desired pH.

-

Acquire ¹H NMR spectra at regular time intervals.

-

The concentration of Al(acac)₃ and free acetylacetone can be determined by integrating the characteristic peaks of the methyl and methine protons.

-

²⁷Al NMR Spectroscopy:

-

Objective: To identify and quantify the different aluminum species present in the solution during hydrolysis.[5][6]

-

Procedure:

-

Prepare solutions of Al(acac)₃ at various pH values in an appropriate solvent.

-

Acquire ²⁷Al NMR spectra. The chemical shift values will indicate the coordination environment of the aluminum atom. For example, hexa-coordinated aluminum species typically appear in a specific region of the spectrum.

-

The appearance of new peaks will signify the formation of intermediate hydrolysis products. However, it is important to note that asymmetric aluminum species may lead to significant line broadening, making them difficult to detect.[5][6]

-

The following diagram illustrates a typical experimental workflow for studying the hydrolysis of Al(acac)₃.

Caption: A generalized experimental workflow for investigating the hydrolysis of Al(acac)3.

Quantitative Data Summary

While specific kinetic data for the stepwise hydrolysis of Al(acac)₃ is not extensively available in the literature, the following table summarizes the key parameters that would be determined through the experimental protocols described above.

| Parameter | Description | Method of Determination |

| Rate Constant (k) | The rate at which Al(acac)₃ is consumed or hydrolysis products are formed at a specific pH and temperature. | ¹H NMR, UV-Vis Spectroscopy |

| Reaction Order | The relationship between the rate of reaction and the concentration of reactants. | ¹H NMR, UV-Vis Spectroscopy |

| Activation Energy (Ea) | The minimum energy required for the hydrolysis reaction to occur. | Temperature-dependent kinetic studies |

| pH Dependence | The effect of pH on the rate of hydrolysis. | Kinetic studies at various pH values |

| Intermediate Species | Identification and characterization of partially hydrolyzed this compound complexes. | ²⁷Al NMR, ESI-MS |

Logical Relationships in Hydrolysis

The hydrolysis of this compound is a cascade of interconnected events. The initial conditions, particularly pH, dictate the dominant reaction pathway. The formation of each intermediate species influences the stability of the complex and the rate of subsequent hydrolysis steps.

References

The Lewis Acidity of Aluminum Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum acetylacetonate, Al(acac)3, is a coordinatively saturated, yet chemically significant, metal-organic complex widely employed in materials science and as a catalyst in organic synthesis. Its utility as a catalyst is fundamentally rooted in its Lewis acidic character. This technical guide provides an in-depth exploration of the Lewis acidity of Al(acac)3, detailing its structural basis, methods for its characterization, and its role in catalytic mechanisms. While direct quantitative measurements of its Lewis acidity are not widely reported in the literature, this guide outlines the established experimental protocols for such determinations and presents a plausible mechanistic framework for its catalytic activity based on its known reactivity.

The Structural Origin of Lewis Acidity in Al(acac)3

This compound is an octahedral coordination complex where a central aluminum(III) ion is coordinated to three bidentate acetylacetonate (acac) ligands.[1][2] Each acac ligand binds to the aluminum center through two oxygen atoms, resulting in a hexacoordinated metal center. This coordination environment leads to a molecule with D3 symmetry.[3]

While the Al(III) center is coordinatively saturated, meaning it has no vacant coordination sites in its ground state, it can still exhibit Lewis acidity. A Lewis acid is defined as an electron-pair acceptor. The Lewis acidity of Al(acac)3 arises from:

-

The Electronegativity Difference: The significant difference in electronegativity between aluminum and oxygen creates a partial positive charge on the aluminum atom, making it electrophilic.

-

Ligand Dissociation/Exchange: Although the Al-O bonds are relatively stable, the acetylacetonate ligands can undergo dissociation or exchange, creating a transiently vacant coordination site that can be occupied by a Lewis base (a substrate in a catalytic reaction). Acid-catalyzed ligand exchange studies have provided evidence for this dynamic behavior.

-

Interaction with Substrates: A Lewis basic substrate can interact with the Al(III) center, inducing a weakening of the Al-O bonds and facilitating a reaction without complete ligand dissociation.

Qualitative Manifestations of Lewis Acidity

The most compelling evidence for the Lewis acidity of Al(acac)3 comes from its extensive use as a catalyst in a variety of organic transformations, most notably in polymerization reactions.[3][4] It serves as an initiator or catalyst for the ring-opening polymerization of cyclic esters like lactones and lactides.[5][6] In these reactions, the carbonyl oxygen of the monomer acts as a Lewis base, coordinating to the Lewis acidic aluminum center of Al(acac)3. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which initiates the polymerization cascade.

Quantitative Assessment of Lewis Acidity

A quantitative understanding of Lewis acidity is crucial for predicting and controlling catalytic activity. Several methods exist for quantifying the strength of a Lewis acid, with the Gutmann-Beckett method being a widely accepted standard.

The Gutmann-Beckett Method

The Gutmann-Beckett method utilizes a probe molecule, typically triethylphosphine oxide (Et3PO), and ³¹P NMR spectroscopy to determine the acceptor number (AN) of a Lewis acid.[7][8] The oxygen atom of Et3PO is a strong Lewis base that coordinates to the Lewis acid. This coordination deshields the phosphorus nucleus, causing a downfield shift in its ³¹P NMR resonance. The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid.

Data Presentation

To provide a framework for understanding the potential Lewis acidity of Al(acac)3, the following table presents the Gutmann Acceptor Numbers for a range of common Lewis acids.

| Lewis Acid | Acceptor Number (AN) |

| Hexane | 0 |

| Benzene | 8.2 |

| Acetonitrile | 18.9 |

| Trifluoroacetic Acid | 105.3 |

| Boron Trifluoride (BF3) | 89 |

| Boron Trichloride (BCl3) | 106 |

| Boron Tribromide (BBr3) | 110 |

| Antimony Pentachloride (SbCl5) | 100 |

Note: Data sourced from various studies on the Gutmann-Beckett method.

Mechanistic Insights into Al(acac)3 Catalysis

Given its role in polymerization, a plausible catalytic cycle for the ring-opening polymerization of a lactone, such as ε-caprolactone, initiated by Al(acac)3 can be proposed. This mechanism is based on the generally accepted coordination-insertion pathway for metal-alkoxide-initiated polymerizations.

-

Initiation: The catalytic cycle is initiated by the reaction of Al(acac)3 with an alcohol (ROH), which serves as a co-initiator. This reaction likely involves the displacement of one of the acetylacetonate ligands to form an aluminum alkoxide species.

-

Coordination: The carbonyl oxygen of the lactone monomer coordinates to the Lewis acidic aluminum center of the aluminum alkoxide complex.

-

Insertion: The coordinated lactone undergoes nucleophilic attack by the alkoxide group attached to the aluminum. This results in the opening of the lactone ring and the formation of a new ester bond, extending the polymer chain with the aluminum center now attached to the terminus of the growing chain.

-

Propagation: Subsequent lactone monomers coordinate to the aluminum center and are sequentially inserted into the Al-O bond of the growing polymer chain, leading to chain propagation.

-

Termination/Chain Transfer: The polymerization can be terminated by the introduction of a protic source or can undergo chain transfer to another alcohol molecule, releasing the polymer chain and regenerating the aluminum alkoxide initiator.

Visualization of the Proposed Catalytic Cycle

The following diagram illustrates the proposed coordination-insertion mechanism for the Al(acac)3-catalyzed ring-opening polymerization of a lactone.

References

- 1. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iiste.org [iiste.org]

- 3. Aluminium acetylacetonate | Al(acac)3 | Al(CH3COCHCOCH3)3 – Ereztech [ereztech.com]

- 4. DFT calculations as a powerful technique to probe the crystal structure of Al(acac)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. magritek.com [magritek.com]

An In-Depth Technical Guide to the Safety and Handling of Aluminum Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for aluminum acetylacetonate [Al(acac)3], a compound utilized in various research and development applications, including catalysis and materials science.[1][2][3][4] Due to its potential health hazards, a thorough understanding of its toxicological profile and proper handling procedures is imperative for the safety of laboratory personnel.

Physicochemical and Toxicological Properties

This compound is a white to off-white crystalline powder.[3][5] It is insoluble in water but soluble in several organic solvents.[3][5] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13963-57-0 | [6][7][8] |

| Molecular Formula | C₁₅H₂₁AlO₆ | [6][7] |

| Molecular Weight | 324.31 g/mol | [2][7][8] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 190 - 193 °C | |

| Boiling Point | 315 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | [3][5] |

| Stability | Stable under normal conditions | [5] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| LD50 (Oral) | 49 mg/kg | Rat | Oral | [6] |

| LD50 (Dermal) | 1040 mg/kg | Rabbit | Dermal | [6] |

| NOAEL (Oral) | 438 mg/kg | Rat | Oral |

(LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level)

Hazard Identification and Health Effects

This compound is classified as a hazardous substance.[9] It is fatal if swallowed and causes skin and serious eye irritation.[10] Inhalation of the dust may cause respiratory irritation.[9][10]

-

Acute Oral Toxicity: Animal studies indicate that ingestion of this material can be fatal or cause serious damage to health.[6][9]

-

Dermal and Eye Irritation: Direct contact can lead to skin irritation, characterized by redness and swelling.[9] It is also a serious eye irritant.[10]

-

Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[9]

-

Neurotoxicity: A significant concern is the potential for this compound to decompose and release 2,4-pentanedione, a known neurotoxin.[5][9] Exposure to aluminum compounds has also been linked to neurodegenerative conditions.[9]

Experimental Protocols for Toxicity Assessment

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is designed to classify a substance's oral toxicity with the use of a minimal number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[11]

-

Housing and Fasting: Animals are housed in controlled conditions (temperature, light cycle) and fasted (food, but not water) prior to dosing.[11]

-

Dose Administration: The substance is administered in a single dose via gavage. Dosing is performed in a stepwise manner using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[11]

-

Observation: A starting dose is administered to a small group of animals. The outcome (survival or death) determines the next dose level for a subsequent group.

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.[11]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

Methodology:

-

Animal Selection: The albino rabbit is the preferred species for this test.[5]

-

Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.

-

Substance Application: A small amount (0.5 g for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[5]

-

Observation and Scoring: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored on a standardized scale.[5]

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions. If effects persist to the end of the 14-day observation period, the substance is considered an irritant.[5]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This protocol assesses the potential for a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[12]

-

Pre-test Examination: Both eyes of the animal are examined 24 hours before the test to ensure there are no pre-existing defects.[12]

-

Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[12]

-

Observation and Scoring: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.[6][12]

-

Endpoint: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.[6]

Signaling Pathways and Mechanisms of Toxicity

Aluminum-Induced Apoptosis

Aluminum compounds have been shown to induce apoptosis (programmed cell death) in neuronal cells. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the ERK and p38 pathways, are involved in this process.[13]

Neurotoxicity of 2,4-Pentanedione

The decomposition of this compound can produce 2,4-pentanedione, a neurotoxin.[9] Studies on similar diketones, such as 2,5-hexanedione, suggest that neurotoxicity may be mediated through the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) and c-Jun N-terminal kinase (JNK) signaling pathways, leading to neuronal apoptosis.[11]

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., PVC) and wear protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator, especially when dust may be generated.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use local exhaust ventilation to control airborne dust.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[9]

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Avoid generating dust.[9]

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spills:

-

Remove all ignition sources.

-

Clean up spills immediately, avoiding dust generation.

-

Use dry cleanup procedures.

-

Place the spilled material in a suitable, labeled container for disposal.

-

-

Major Spills:

-

Evacuate personnel from the area and move upwind.

-

Alert emergency responders.

-

Wear full protective equipment, including a self-contained breathing apparatus.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and metal oxides.[9]

-

Fire-Fighting Procedures: Wear full protective clothing and a self-contained breathing apparatus.

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[9] Dispose of contents and containers at an approved waste disposal plant. Do not allow the chemical to enter drains.[9]

Workflow and Logical Diagrams

Safe Handling Workflow

Emergency Response Logic

References

- 1. Mutagenic Tests Confirm That New Acetylacetonate Pt(II) Complexes Induce Apoptosis in Cancer Cells Interacting with Nongenomic Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aluminium acetylacetonate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 13963-57-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. strem.com [strem.com]

- 8. This compound 13963-57-0 [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound | C15H21AlO6 | CID 16702007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,5-Hexanedione induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aluminum-induced degeneration of astrocytes occurs via apoptosis and results in neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [MAPK signaling pathways involved in aluminum-induced apoptosis and necroptosis in SH-SY5Y cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Acetylacetone: A Technical Guide for Scientific Professionals

An in-depth exploration of the prevalent synthetic methodologies for acetylacetone, a pivotal diketone in research and industry, with a concise overview of its limited natural occurrence.

Introduction

Acetylacetone (systematic name: 2,4-pentanedione) is a diketone of significant interest across various scientific disciplines, including coordination chemistry, materials science, and pharmaceutical development. Its utility as a precursor for the synthesis of heterocyclic compounds and as a chelating agent for metal ions underscores its industrial importance. While primarily a synthetically derived compound, trace amounts have been reported in some natural sources. This technical guide provides a comprehensive overview of the primary industrial and laboratory-scale synthetic routes to acetylacetone, alongside a detailed look at a novel biosynthetic pathway. Experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in drug development and chemical synthesis.

Natural Occurrence

Chemical Synthesis of Acetylacetone

The industrial production and laboratory-scale synthesis of acetylacetone are well-established, with several methods offering viable routes to this versatile compound.

Industrial Synthesis: Thermal Rearrangement of Isopropenyl Acetate

The dominant industrial method for acetylacetone production is the thermal rearrangement of isopropenyl acetate.[3][4] This process is favored for its efficiency in large-scale manufacturing.

A logical workflow for this industrial synthesis is depicted below:

Laboratory Synthesis Methodologies

Several methods are suitable for the laboratory preparation of acetylacetone. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

A common laboratory synthesis involves the condensation of acetone with acetic anhydride, catalyzed by boron trifluoride.[4]

Experimental Protocol:

A detailed protocol for this synthesis is provided in Organic Syntheses.[4] A summary of the key steps is as follows:

-

A mixture of acetone and acetic anhydride is cooled in an ice-salt bath.

-

Boron trifluoride gas is bubbled through the cooled reaction mixture.

-

The reaction mixture is then poured into a solution of hydrated sodium acetate.

-

The product is isolated and purified by steam distillation, followed by extraction and fractional distillation.

The Claisen condensation of acetone with ethyl acetate in the presence of a strong base, such as sodium ethoxide, is another widely used laboratory method.

The signaling pathway for this reaction is illustrated below:

Experimental Protocol:

-

Sodium ethoxide is prepared or obtained commercially.

-

A mixture of acetone and ethyl acetate is added to a suspension of sodium ethoxide.

-

The reaction is stirred and may require heating to proceed to completion.

-

The resulting sodium salt of acetylacetone is collected and then neutralized with an acid to liberate the free acetylacetone.

-

The product is purified by extraction and distillation.

Quantitative Comparison of Synthesis Methods

The following table summarizes the quantitative data for the key synthesis methods of acetylacetone.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Yield | Purity | Key Reaction Conditions |

| Thermal Rearrangement | Isopropenyl Acetate | - | High (Industrial Scale) | High | High Temperature |

| Acetone & Acetic Anhydride | Acetone, Acetic Anhydride | Boron Trifluoride | 80-85% | High | Low Temperature (0-10 °C) |

| Claisen Condensation | Acetone, Ethyl Acetate | Sodium Ethoxide | Moderate to High | Good | Anhydrous conditions |

Biosynthesis of Acetylacetone

While not a naturally occurring primary metabolic pathway, a biosynthetic route for acetylacetone has been successfully engineered in Escherichia coli. This novel approach is inspired by the reverse of the natural biodegradation pathway of acetylacetone found in the bacterium Acinetobacter johnsonii.[2]

The core of this biosynthetic pathway is the enzyme acetylacetone-cleaving enzyme (Dke1), which, in the reverse reaction, catalyzes the condensation of methylglyoxal and acetate to form acetylacetone.[2]

The engineered biosynthetic pathway is depicted in the following diagram:

Experimental Protocol for Biosynthesis

The production of acetylacetone in engineered E. coli involves several key steps:

-

Strain Engineering: The gene encoding the acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii is cloned and overexpressed in an E. coli host.

-

Fermentation: The engineered E. coli strain is cultured in a suitable fermentation medium containing a carbon source such as glucose.

-

Induction: The expression of the Dke1 enzyme is induced at an appropriate cell density.

-

Product Formation: Under anaerobic conditions, the engineered cells convert metabolic intermediates (methylglyoxal and acetate) into acetylacetone.

-

Extraction and Quantification: Acetylacetone is recovered from the fermentation broth and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Quantitative Data for Biosynthesis

| Parameter | Value | Reference |

| Organism | Engineered Escherichia coli | [2] |

| Key Enzyme | Acetylacetone-cleaving enzyme (Dke1) | [2] |

| Precursors | Methylglyoxal, Acetate | [2] |

| Final Titer | 556.3 ± 15.2 mg/L | [2] |

Conclusion